Cas no 1708199-26-1 (2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine)

2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine is a heterocyclic compound featuring both pyrazole and oxadiazole moieties, which contribute to its structural versatility and potential reactivity. The presence of the ethylamine group enhances its utility as a building block in medicinal chemistry and pharmaceutical synthesis. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of biologically active compounds. The oxadiazole ring system is known for its stability and electron-withdrawing properties, while the pyrazole component offers additional functionalization sites. This compound is particularly useful in scaffold-based drug design and as an intermediate in the synthesis of more complex molecules.
2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine structure
1708199-26-1 structure
商品名:2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine
CAS番号:1708199-26-1
MF:C8H11N5O
メガワット:193.205840349197
CID:5161937

2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine 化学的及び物理的性質

名前と識別子

    • 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine
    • インチ: 1S/C8H11N5O/c1-13-6(3-5-10-13)8-11-7(2-4-9)14-12-8/h3,5H,2,4,9H2,1H3
    • InChIKey: YMHAEGSEWSNJGO-UHFFFAOYSA-N
    • ほほえんだ: O1C(CCN)=NC(C2N(C)N=CC=2)=N1

2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM509766-1g
2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine
1708199-26-1 97%
1g
$843 2023-02-17

2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine 関連文献

2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamineに関する追加情報

Comprehensive Overview of 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine (CAS No. 1708199-26-1)

The compound 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine (CAS No. 1708199-26-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole ring fused with an oxadiazole moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a small-molecule inhibitor or ligand for targeting specific enzymes and receptors.

In recent years, the demand for novel heterocyclic compounds like 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine has surged due to their versatility in drug design. The compound’s ethylamine side chain enhances its solubility and bioavailability, which are critical factors in pharmacokinetic optimization. This aligns with the growing trend in precision medicine, where tailored molecular structures are essential for targeting specific disease pathways.

The oxadiazole ring system, a key component of this compound, is known for its bioisosteric properties, often serving as a replacement for carboxylic acids or amides in drug molecules. This feature has made 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine a subject of interest in the development of anti-inflammatory and anticancer agents. Its potential to modulate signal transduction pathways is also being explored, particularly in the context of immune-oncology.

From a synthetic chemistry perspective, the preparation of 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine involves multi-step reactions, including cyclization and functional group interconversion. The compound’s CAS No. 1708199-26-1 serves as a unique identifier in chemical databases, facilitating its retrieval for research purposes. Its molecular weight and purity are critical parameters for ensuring reproducibility in experimental studies.

The rise of computational chemistry and AI-driven drug discovery has further amplified the relevance of compounds like 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine. Researchers are leveraging molecular docking and quantitative structure-activity relationship (QSAR) models to predict its interactions with biological targets. This approach aligns with the broader shift toward high-throughput screening and virtual compound libraries in modern pharmacology.

In conclusion, 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine represents a compelling case study in the intersection of organic synthesis and therapeutic innovation. Its structural complexity and functional diversity make it a valuable asset for researchers exploring new frontiers in drug development and biomolecular engineering. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics.

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